molecular formula C11H22O B1345714 1-Cyclohexyl-2,2-dimethyl-1-propanol CAS No. 62039-14-9

1-Cyclohexyl-2,2-dimethyl-1-propanol

Cat. No.: B1345714
CAS No.: 62039-14-9
M. Wt: 170.29 g/mol
InChI Key: SHNBWIOMPFKTMH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,2-dimethyl-1-propanol is an organic compound with the molecular formula C₁₁H₂₂O. It is a type of alcohol characterized by a cyclohexyl group attached to a propanol backbone with two methyl groups at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2,2-dimethyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexyl-2,2-dimethyl-1-propanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-Cyclohexyl-2,2-dimethyl-1-propanol serves as an intermediate in synthesizing various organic compounds and as a reagent in organic reactions.
  • Biology The compound is studied for its potential biological activities and interactions with biomolecules. The hydroxyl group facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially modulating biological pathways and influencing various physiological processes such as metabolism and cell signaling.
  • Medicine Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. Its structural characteristics make it a candidate for synthesizing compounds with enhanced biological activities.
  • Industry It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes. 2,2-Dimethyl-3-cyclohexyl-1-propanol can be used to manufacture perfume extracts, Eau de Parfums, Eau de Toilettes, shaving waters, and Eau de Colognes . It can also be found in pre-shave products, splash colognes, and scented refreshing wipes, as well as being used to perfume acidic, alkaline, and neutral detergents, such as floor cleaners, window glass cleaners, dishwashing detergents, and bath and sanitary cleaners .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The hydroxyl group facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially modulating biological pathways and influencing various physiological processes.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. One study evaluated its efficacy against MCF-7 breast cancer cells, revealing an IC50 value of 440.82 µg/mL, indicating moderate cytotoxicity, while showing minimal effects on normal L929 cell lines, suggesting a selective action towards cancerous cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (µg/mL)Toxicity to Normal Cells
MCF-7440.82Low
L929>1000Minimal

Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound as a precursor in drug development. Its structural characteristics make it a candidate for synthesizing compounds with enhanced biological activities. Moreover, its role as an intermediate in organic synthesis may lead to the discovery of new therapeutic agents.

Case Study 1: Anticancer Activity

A study highlighted the anticancer properties of extracts containing this compound. The extract demonstrated significant cytotoxic activity against MCF-7 cells while exhibiting low toxicity towards normal cells, reinforcing its potential as an anticancer agent.

Case Study 2: Volatile Compound Analysis

In another study focusing on volatile compounds from Toona sinensis (A. Juss), this compound was identified as a significant component contributing to the plant's biological activities. The analysis employed advanced techniques such as gas chromatography-mass spectrometry (GC-MS), highlighting the compound's relevance in traditional medicine.

Use as a fragrance

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence various physiological processes .

Comparison with Similar Compounds

1-Cyclohexyl-2,2-dimethyl-1-propanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

1-Cyclohexyl-2,2-dimethyl-1-propanol is a compound that has garnered interest in various fields, particularly in biological and medicinal research. Its unique structure, featuring a cyclohexyl group and a hydroxyl moiety, suggests potential interactions with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C_{12}H_{24}O
  • Molecular Weight : 184.32 g/mol
  • Structure : The compound features a cyclohexyl group attached to a tertiary alcohol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially modulating biological pathways. This compound may influence physiological processes such as metabolism and cell signaling.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. A notable study evaluated its efficacy against MCF-7 breast cancer cells, revealing an IC50 value of 440.82 µg/mL. This indicates moderate cytotoxicity while showing minimal effects on normal L929 cell lines, suggesting a selective action towards cancerous cells .

Table 1: Cytotoxicity Data

Cell LineIC50 (µg/mL)Toxicity to Normal Cells
MCF-7440.82Low
L929>1000Minimal

Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound as a precursor in drug development. Its structural characteristics make it a candidate for synthesizing compounds with enhanced biological activities. Moreover, its role as an intermediate in organic synthesis may lead to the discovery of new therapeutic agents .

Case Study 1: Anticancer Activity

A study published in the International Journal of Pharmaceutical Sciences and Drug Research highlighted the anticancer properties of various extracts containing this compound. The extract demonstrated significant cytotoxic activity against MCF-7 cells while exhibiting low toxicity towards normal cells, reinforcing its potential as an anticancer agent .

Case Study 2: Volatile Compound Analysis

In another study focusing on volatile compounds from Toona sinensis (A. Juss), this compound was identified as a significant component contributing to the plant's biological activities. The analysis employed advanced techniques such as gas chromatography-mass spectrometry (GC-MS), highlighting the compound's relevance in traditional medicine .

Environmental Impact and Biodegradation

The environmental implications of this compound have also been assessed. Biodegradation studies indicate that while it is not classified as persistent or bioaccumulative, further research is needed to evaluate its long-term environmental effects .

Table 2: Biodegradation Assessment

EndpointOutcome
PersistenceNot persistent
BioaccumulationLow potential
Degradation RateModerate

Properties

IUPAC Name

1-cyclohexyl-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNBWIOMPFKTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977591
Record name 1-Cyclohexyl-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62039-14-9, 15972-13-1
Record name 1-Cyclohexyl-2,2-dimethyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-2,2-dimethylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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